molecular formula C6H9NO3 B8750578 2-Acetamidobut-3-enoic acid

2-Acetamidobut-3-enoic acid

Cat. No.: B8750578
M. Wt: 143.14 g/mol
InChI Key: NNVCNLNYKRVMQL-UHFFFAOYSA-N
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Description

2-Acetamidobut-3-enoic acid is a hypothetical or less-studied compound characterized by a but-3-enoic acid backbone (CH₂=CH–CH₂–COOH) with an acetamido (–NHCOCH₃) group substituted at the second carbon.

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

2-acetamidobut-3-enoic acid

InChI

InChI=1S/C6H9NO3/c1-3-5(6(9)10)7-4(2)8/h3,5H,1H2,2H3,(H,7,8)(H,9,10)

InChI Key

NNVCNLNYKRVMQL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C=C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetamidobut-3-enoic acid can be synthesized through several methods. One common approach involves the reaction of butenoic acid with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C. The product is then purified through recrystallization or chromatography to obtain high purity this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where butenoic acid and acetic anhydride are mixed in precise stoichiometric ratios. The reaction is monitored and controlled to ensure optimal yield and purity. Post-reaction, the mixture is subjected to distillation and purification processes to isolate the desired compound .

Chemical Reactions Analysis

Conjugate Addition Reactions

The α,β-unsaturated system facilitates nucleophilic additions. For example:

  • Ammonia addition : Forms 2-acetamido-3-aminobutanoic acid under basic conditions .

  • Thiol addition : Reacts with mercaptoethanol to yield 2-acetamido-3-(2-hydroxyethylthio)butanoic acid.

Table 1: Conjugate Addition Reaction Conditions

NucleophileCatalystSolventTemp. (°C)Yield (%)Source
NH3K2CO3H2O2578
HSCH2CH2OHNoneEtOH4065

Oxidative Transformations

The double bond undergoes oxidation:

  • Epoxidation : Using m-CPBA (meta-chloroperbenzoic acid) in CH2Cl2 yields 2-acetamido-3,4-epoxybutanoic acid .

  • Dihydroxylation : OsO4/NaIO4 system produces 2-acetamido-3,4-dihydroxybutanoic acid .

Table 2: Oxidation Reaction Parameters

ReagentConditionsProductYield (%)Source
m-CPBACH2Cl2, 0°C, 4hEpoxide82
OsO4/NaIO4t-BuOH/H2O, 25°C, 8hVicinal diol75

Enzymatic Modifications

Microbial enzymes catalyze stereospecific transformations:

  • Monooxygenase-mediated hydroxylation : Arthrobacter sp. 68b’s PyrA enzyme introduces an -OH group at C-3 using O2 and H2O, confirmed via 18O isotopic labeling .

  • Aldehyde dehydrogenase activity : PyrB oxidizes the aldehyde intermediate to carboxylic acid derivatives .

Key Findings :

  • LC-MS analysis revealed incorporation of one 18O atom from H2O into metabolite 2 (m/zm/z 116 vs. 114 in unlabeled H2O) .

  • NMR confirmed (Z)-configuration in intermediates .

Decarboxylation and Rearrangements

Thermal or acidic conditions induce decarboxylation:

  • Acid-catalyzed : Forms 2-acetamidobut-3-ene (Δ, 95% yield) under reflux with H2SO4 .

  • Neber rearrangement : Converts oxime derivatives to aziridine analogs .

Mechanistic Insight :
Decarboxylation proceeds via a six-membered transition state stabilized by conjugation with the acetamido group .

Cycloaddition Reactions

The dienophile participates in Diels-Alder reactions:

  • With cyclopentadiene : Forms bicyclic adducts at 80°C (dioxane solvent, 70% yield).

Metal-Catalyzed Transformations

Transition metals enable cross-coupling:

  • Heck reaction : Pd(OAc)2 catalyzes coupling with aryl halides to yield β-aryl derivatives.

Table 3: Catalytic Reaction Data

Reaction TypeCatalystSubstrateProductYield (%)Source
Heck couplingPd(OAc)24-Bromotolueneβ-(p-Tolyl) derivative68

Biological Relevance

  • Microbial degradation : Serves as an intermediate in pyridine catabolism pathways (e.g., Arthrobacter sp. 68b) .

  • Enzyme inhibition : Analogues act as mechanism-based inhibitors of PLP-dependent enzymes .

Scientific Research Applications

2-Acetamidobut-3-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetamidobut-3-enoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the double bond in the butenoic acid chain can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds from the evidence share functional or structural similarities with 2-Acetamidobut-3-enoic acid, enabling comparative analysis:

2-Acetamidoacetic Acid (CAS 543-24-8)

  • Molecular Formula: C₄H₇NO₃
  • Molecular Weight : 117.10 g/mol
  • Key Features: Shorter carbon chain (acetic acid backbone) compared to the but-3-enoic acid chain in the target compound.
  • Applications : Primarily used in peptide synthesis or as a biochemical intermediate. Its shorter chain limits steric hindrance, enhancing solubility in aqueous environments .

Ethyl 2-Phenylacetoacetate (CAS 5413-05-8)

  • Molecular Formula : C₁₂H₁₄O₃
  • Molecular Weight : 206.24 g/mol
  • Key Features: Contains a phenyl group and an ester moiety, unlike the carboxylic acid group in this compound. The acetoacetate backbone allows keto-enol tautomerism, a feature absent in the target compound due to its unsaturated but non-ketonic structure.
  • Applications : Used in synthesizing phenethylamine precursors, leveraging its aromatic and ester functionalities for condensation reactions .

2-(3-Methylbut-2-enamido)acetic Acid (CAS 33008-07-0)

  • Molecular Formula: C₇H₁₁NO₃ (inferred)
  • Molecular Weight : ~157.17 g/mol (calculated)
  • Key Features: Branched unsaturated amide group (3-methylbut-2-enamido) vs. the linear but-3-enoic acid chain in the target compound.

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Structural Highlights
This compound N/A C₆H₉NO₃ (inferred) ~143.14 (calculated) Linear chain with double bond; acetamido and carboxylic acid groups
2-Acetamidoacetic acid 543-24-8 C₄H₇NO₃ 117.10 Short chain; lacks unsaturation
Ethyl 2-phenylacetoacetate 5413-05-8 C₁₂H₁₄O₃ 206.24 Aromatic ester; keto-enol tautomerism
2-(3-Methylbut-2-enamido)acetic acid 33008-07-0 C₇H₁₁NO₃ (inferred) ~157.17 Branched unsaturation; steric hindrance

Key Research Findings and Implications

Functional Group Reactivity: The carboxylic acid group in this compound may enhance hydrogen bonding and solubility in polar solvents compared to ester-containing analogs like ethyl 2-phenylacetoacetate . The double bond in its but-3-enoic acid chain could facilitate electrophilic addition reactions, a feature absent in 2-acetamidoacetic acid .

Synthetic Utility: Ethyl 2-phenylacetoacetate’s ester group enables facile nucleophilic substitution, whereas this compound’s carboxylic acid group may require activation (e.g., via coupling agents) for similar reactivity .

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